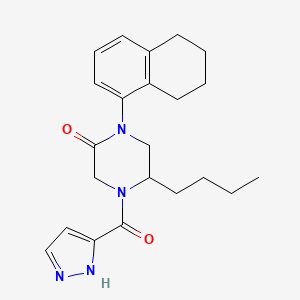

5-butyl-4-(1H-pyrazol-3-ylcarbonyl)-1-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Although specific synthesis details for this compound are not readily available, compounds with similar structural motifs typically involve multi-step synthetic routes. These routes may include condensation, oxidation, and reductive amination steps, among others. For example, the synthesis of related piperazine derivatives has been achieved from propynol and diazomethane in a sequence of condensation, oxidation, and reductive amination steps, followed by chlorination and cyclization (Teng Da-wei, 2013).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). The structure is likely characterized by the presence of multiple rings, including the piperazinone ring and the tetrahydro-1-naphthalenyl moiety, which may confer rigidity and a specific three-dimensional conformation to the molecule.

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups. The piperazinone ring may undergo nucleophilic attacks, and the pyrazolylcarbonyl group could be involved in condensation reactions. The butyl side chain may also participate in reactions typical of aliphatic hydrocarbons, such as halogenation or oxidation.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, would be influenced by its molecular weight, polarity, and the presence of hydrogen-bonding sites. The compound's complex structure suggests moderate to low water solubility, while its solubility in organic solvents might be higher.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and stability, would be influenced by the functional groups present in the molecule. The piperazinone nitrogen might exhibit basic properties, while the carbonyl group could contribute to the compound's acidity and reactivity in nucleophilic addition reactions.

For more information on related compounds and their properties, further research in scientific databases and publications is recommended.

References

- Teng, D. (2013). Synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine. Applied Chemical Industry. Link to the paper.

Aplicaciones Científicas De Investigación

Receptor Interaction and Pharmacology

Structurally similar compounds have been studied for their interactions with various receptors, indicating their potential in the development of receptor antagonists or agonists. For example, compounds with similar structures have shown binding affinity toward cannabinoid CB1 and CB2 receptors, suggesting their use in studying cannabinoid receptor pharmacology and potentially treating related disorders (Ruiu et al., 2003).

Antimicrobial and Biofilm Inhibition

Compounds with structural similarities have demonstrated potent antibacterial efficacies and biofilm inhibition activities, indicating their potential in addressing antibiotic resistance and biofilm-associated infections. For instance, certain derivatives have shown significant inhibitory activity against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Antioxidant and Cytotoxic Activities

Research on related compounds has also explored their antioxidant and cytotoxic activities, highlighting their potential in cancer research and therapy. Some derivatives have shown excellent free radical scavenging efficacies and cytotoxic effects against cancer cell lines, suggesting their use in developing new anticancer agents (Mistry et al., 2016).

Serotonin Receptor Modulation

The synthesis and pharmacological testing of conformationally constrained butyrophenones as antagonists at 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors have been reported, useful for understanding the role of each 5-HT(2) subtype in pathophysiology and for the development of drugs targeting these receptors (Brea et al., 2002).

Molecular Structure and Drug Design

The synthesis and molecular structure investigations of new compounds incorporating heterocyclic moieties, such as pyrazole, piperidine, and aniline, have been conducted, providing insights into drug design and development. These studies include X-ray crystallography, Hirshfeld, and DFT calculations, offering a basis for understanding molecular interactions and designing drugs with improved efficacy and selectivity (Shawish et al., 2021).

Propiedades

IUPAC Name |

5-butyl-4-(1H-pyrazole-5-carbonyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-2-3-9-17-14-26(20-11-6-8-16-7-4-5-10-18(16)20)21(27)15-25(17)22(28)19-12-13-23-24-19/h6,8,11-13,17H,2-5,7,9-10,14-15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBAXNCBHISNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC=CC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-4-(1H-pyrazol-3-ylcarbonyl)-1-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-piperazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)

![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)

![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)

![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)

![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)

![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5533006.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)

![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)

![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)

![[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)